molecular formula C7H13N B13334775 [1,1'-Bi(cyclopropan)]-1-ylmethanamine

[1,1'-Bi(cyclopropan)]-1-ylmethanamine

Cat. No.: B13334775
M. Wt: 111.18 g/mol
InChI Key: BLOQUSDJULIXQE-UHFFFAOYSA-N
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Description

[1,1'-Bi(cyclopropan)]-1-ylmethanamine is a fascinating molecule that stands at the intersection of several key areas of organic chemistry. Its structure, featuring two cyclopropane (B1198618) rings joined at a single carbon, one of which is appended with an aminomethyl group, presents a unique combination of steric and electronic properties. Research into this and related compounds is driven by the continuous demand for novel three-dimensional molecular frameworks in various fields, particularly in medicinal chemistry and materials science.

The core of [1,1'-Bi(cyclopropan)]-1-ylmethanamine is the 1,1'-bicyclopropyl unit. This structural motif is characterized by two three-membered rings connected at a spirocyclic carbon atom. ontosight.ai The inherent ring strain of the cyclopropane rings, with C-C-C bond angles compressed to 60°, imparts a high degree of reactivity to the molecule. longdom.org This strain energy makes bicyclopropyl (B13801878) compounds valuable precursors in various synthetic transformations, as the rings can be selectively opened to generate more complex structures. ontosight.ai

The synthesis of the bicyclopropyl core itself can be challenging, often involving methods like the dimerization of cyclopropylmagnesium bromide or other organometallic coupling reactions. ontosight.ai The stability of the bicyclopropyl system is a delicate balance; while the molecule is strained, the spirocyclic linkage provides a degree of rigidity. ontosight.ai The introduction of a functional group, such as the aminomethyl group in the target molecule, further expands the synthetic utility of the bicyclopropyl scaffold, allowing for its incorporation into a wider array of molecular architectures.

The table below summarizes some of the key properties of the parent 1,1'-bicyclopropyl structure, which provide a foundational understanding of the core of [1,1'-Bi(cyclopropan)]-1-ylmethanamine.

PropertyValue
Molecular Formula C6H10
Molar Mass 82.15 g/mol
Density 0.790 g/mL
CAS Number 5685-46-1
Data for 1,1'-Bicyclopropyl, the core structure of [1,1'-Bi(cyclopropan)]-1-ylmethanamine. stenutz.eu

The cyclopropyl (B3062369) group is an increasingly important pharmacophore in modern drug discovery. nih.govnih.gov Its rigid nature can help to lock in a specific conformation of a molecule, which can lead to enhanced binding affinity and selectivity for a biological target. digitellinc.comiris-biotech.de Furthermore, the replacement of more flexible alkyl groups or even phenyl rings with a cyclopropyl moiety can improve metabolic stability and other pharmacokinetic properties. iris-biotech.dehyphadiscovery.com

The aminomethylcyclopropane unit, a key feature of [1,1'-Bi(cyclopropan)]-1-ylmethanamine, is a valuable building block in its own right. Cyclopropylamines are found in a variety of bioactive compounds, including antidepressants and antiviral agents. longdom.org The primary amine provides a versatile handle for a wide range of chemical transformations, such as amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.

The combination of the bicyclopropyl core with the aminomethyl functionality in [1,1'-Bi(cyclopropan)]-1-ylmethanamine creates a unique and powerful building block. This "advanced building block" offers a three-dimensional scaffold that can be used to explore new areas of chemical space. Its rigid bicyclopropyl core can act as a non-classical bioisostere for other groups, while the amine provides a point for diversification and attachment to other molecular fragments. The development of synthetic routes to access such intricate molecules is a testament to the progress in modern synthetic organic chemistry. researchgate.net

The potential applications of [1,1'-Bi(cyclopropan)]-1-ylmethanamine and its derivatives are vast. In medicinal chemistry, it could be used to generate novel analogues of existing drugs with improved properties. In materials science, the rigid bicyclopropyl unit could be incorporated into polymers to create materials with unique thermal and mechanical properties. longdom.org

The following table outlines the key structural features of [1,1'-Bi(cyclopropan)]-1-ylmethanamine and their potential impact on its utility as a building block.

Structural FeatureSignificance in Synthesis
Bicyclopropyl Core Provides a rigid, three-dimensional scaffold; introduces strain for potential ring-opening reactions.
Spirocyclic Carbon Creates a fixed orientation of the two cyclopropane rings.
Aminomethyl Group Offers a versatile functional handle for a wide range of chemical transformations; a common pharmacophore.

As research into strained ring systems continues to evolve, molecules like [1,1'-Bi(cyclopropan)]-1-ylmethanamine are poised to play a crucial role in the development of the next generation of complex organic molecules.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1-cyclopropylcyclopropyl)methanamine

InChI

InChI=1S/C7H13N/c8-5-7(3-4-7)6-1-2-6/h6H,1-5,8H2

InChI Key

BLOQUSDJULIXQE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC2)CN

Origin of Product

United States

Synthetic Methodologies for 1,1 Bi Cyclopropan 1 Ylmethanamine and Its Analogs

Direct Synthesis Approaches to [1,1'-Bi(cyclopropan)]-1-ylmethanamine

Direct synthetic routes to [1,1'-Bi(cyclopropan)]-1-ylmethanamine and its close analogs often involve the construction of the bicyclopropyl (B13801878) core followed by the introduction or modification of the aminomethyl group.

Methods Involving Manipulation of Cyclopropane (B1198618) Rings

A key strategy for the synthesis of bicyclopropylamines involves the manipulation of pre-existing cyclopropane rings. A notable example is the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, a close analog of the target compound. This method commences with the formation of a bicyclopropyl carboxylic acid, which then undergoes rearrangement to introduce the amine functionality.

A scalable synthesis of 1-cyclopropylcyclopropanecarboxylic acid has been developed starting from 1-bromo-1-cyclopropylcyclopropane. nih.gov This precursor can be subjected to a Curtius degradation, a versatile reaction for converting carboxylic acids into amines. nih.gov The Weinstock protocol for the Curtius degradation is employed to furnish the N-Boc-protected (1-cyclopropyl)cyclopropylamine, which upon deprotection yields the desired amine hydrochloride. nih.govresearchgate.net

To obtain [1,1'-Bi(cyclopropan)]-1-ylmethanamine, a similar strategy could be envisioned starting from [1,1'-bicyclopropane]-1-carboxylic acid. The carboxylic acid can be converted to the corresponding amide, which can then be reduced to the target aminomethyl compound. Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, converted to a halide, and subsequently displaced with an amine source.

Routes from 1-Amino Cyclopropyl (B3062369) Methyl Formate (B1220265) Precursors

1-Amino cyclopropyl methyl formate is a readily available starting material that can serve as a precursor for cyclopropylamine (B47189) derivatives. A synthetic route has been described for the conversion of 1-aminocyclopropyl methyl formate to 1-hydroxycyclopropanecarboxylic acid. google.com This transformation involves diazotization of the amino group with sodium nitrite (B80452) in the presence of sulfuric acid to generate a hydroxyl group, followed by hydrolysis of the methyl ester. google.com

While this specific patent focuses on the synthesis of the hydroxy acid, this methodology highlights the potential of using 1-amino cyclopropyl esters as building blocks. To access [1,1'-Bi(cyclopropan)]-1-ylmethanamine from such a precursor, one could hypothetically start with a bicyclopropyl analog of 1-amino cyclopropyl methyl formate. Alternatively, a coupling reaction could be employed to attach a second cyclopropyl ring to a suitable derivative of 1-aminocyclopropanecarboxylic acid. More directly, the hydroxyl group of 1-hydroxycyclopropanecarboxylic acid could be converted to a leaving group and displaced with a nitrogen nucleophile, followed by reduction of the carboxylic acid to the aminomethyl group.

Scalable Synthetic Protocols for (1-cyclopropyl)cyclopropylamine Hydrochlorides

The development of scalable synthetic routes is crucial for the practical application of these compounds. A robust and reproducible five-step synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported on a large scale. nih.gov This procedure begins with the synthesis of 1-cyclopropylcyclopropanecarboxylic acid from 1-bromo-1-cyclopropylcyclopropane. nih.gov

The key transformation is a Curtius degradation of the carboxylic acid, which proceeds through an acyl azide (B81097) intermediate to form an isocyanate, which is then trapped with a protecting group. nih.gov The use of the Weinstock protocol for the Curtius degradation allows for a safe and efficient process. nih.gov The final step involves the deprotection of the N-Boc-protected amine with hydrogen chloride in diethyl ether to afford the hydrochloride salt in high yield. nih.govresearchgate.net This scalable process demonstrates the feasibility of producing significant quantities of bicyclopropylamine building blocks.

Scalable Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride
StepStarting MaterialReagents and ConditionsProductYieldReference
11-Bromo-1-cyclopropylcyclopropanet-BuLi, Et₂O, -78 °C; then CO₂1-Cyclopropylcyclopropanecarboxylic acid64% (on 900 mmol scale) nih.gov
21-Cyclopropylcyclopropanecarboxylic acidCurtius degradation (Weinstock protocol)N-Boc-protected (1-cyclopropyl)cyclopropylamine76% nih.gov
3N-Boc-protected (1-cyclopropyl)cyclopropylamineHCl in Et₂O(1-cyclopropyl)cyclopropylamine hydrochloride87% nih.gov

General Synthetic Strategies for Bicyclopropyl and Cyclopropylmethylamine Scaffolds

Broader synthetic strategies focus on the formation of the bicyclopropyl and cyclopropylmethylamine core structures, which can then be further functionalized.

Organometallic Dimerization and Coupling Reactions (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents, are powerful tools for the formation of carbon-carbon bonds. The Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, is a classic method for forming alkanes and can be applied to the synthesis of bicyclopropyls from cyclopropyl halides. iitk.ac.inorganic-chemistry.orgwikipedia.org The intramolecular version of the Wurtz reaction is particularly useful for the formation of strained ring systems. organic-chemistry.org

A related approach is the Wurtz-Fittig reaction, which couples an alkyl halide with an aryl halide. wikipedia.org While not directly applicable to bicyclopropyl synthesis, it demonstrates the utility of sodium-mediated coupling reactions. The mechanism of the Wurtz reaction can involve either the formation of an organosodium intermediate that acts as a nucleophile or the generation of free radicals that subsequently dimerize.

Modern cross-coupling reactions catalyzed by transition metals offer a more controlled and versatile approach to the synthesis of bicyclopropyls. For instance, the coupling of a cyclopropyl Grignard reagent with a cyclopropyl halide in the presence of a suitable catalyst could provide a direct route to the bicyclopropyl scaffold.

Transition Metal-Catalyzed Cyclopropanation (e.g., [2+1]-Cycloaddition)

Transition metal-catalyzed cyclopropanation reactions are a cornerstone of cyclopropane synthesis. These reactions typically involve the reaction of an alkene with a carbene precursor, such as a diazo compound, in the presence of a metal catalyst. wikipedia.orgrsc.org

A relevant strategy for the synthesis of bicyclopropyl structures is the cyclopropanation of a vinylcyclopropane (B126155). This approach would install the second cyclopropane ring in a single step. For example, palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes with diazo esters has been shown to produce vinylcyclopropanes with high regioselectivity. acs.orgnih.gov These vinylcyclopropanes can then be subjected to a second cyclopropanation to afford the bicyclopropyl core.

Furthermore, transition metal-catalyzed [2+1]-cycloaddition reactions of vinylcyclopropanes themselves can lead to the formation of more complex ring systems. nih.govpku.edu.cnnih.govacs.org Rhodium-catalyzed cycloadditions of vinylcyclopropanes have been extensively studied and can be tailored to produce a variety of cyclic structures. pku.edu.cnpku.edu.cn The reaction of cyclopropenes with 1,3-dienes, catalyzed by zinc chloride or rhodium(II) acetate, provides a route to 1,2-divinylcyclopropanes, which are valuable precursors for further transformations. nih.gov

General Strategies for Bicyclopropyl and Cyclopropylmethylamine Scaffolds
StrategyKey ReactionStarting MaterialsCatalyst/ReagentProduct TypeReference
Organometallic DimerizationWurtz CouplingCyclopropyl halidesSodium metalBicyclopropyl iitk.ac.inorganic-chemistry.orgwikipedia.org
Transition Metal-Catalyzed CyclopropanationCyclopropanation of VinylcyclopropaneVinylcyclopropane, Diazo compoundPalladium or Rhodium catalystBicyclopropyl acs.orgnih.gov
[2+1] CycloadditionVinylcyclopropane, Carbene precursorRhodium catalystFunctionalized bicyclopropyl systems pku.edu.cnpku.edu.cn

Electrocatalytic Cyclopropanation

Electrocatalytic methods represent a modern approach to cyclopropane synthesis, offering an alternative to traditional methods that often rely on hazardous reagents like diazo compounds. xmu.edu.cn This strategy leverages electrochemistry to achieve dehydrogenative annulation, typically between an active methylene (B1212753) compound and an alkene, without the need for external chemical oxidants. xmu.edu.cnxmu.edu.cn The process is advantageous as it can utilize inexpensive and readily available starting materials. xmu.edu.cn

In a typical electrocatalytic setup, the reaction proceeds via an intermolecular dehydrogenative annulation. xmu.edu.cn While this method has been successfully applied to a variety of functionalized cyclopropanes, its application is currently most effective for arylalkenes. xmu.edu.cn The reaction conditions are not yet optimized for less activated substrates such as alkyl-substituted alkenes. xmu.edu.cn Research has demonstrated that this technique can be scaled up to the gram scale, highlighting its potential for practical synthetic applications. xmu.edu.cn For instance, the reaction of an alkene with dimethyl malonate can produce the corresponding cyclopropane product in good yield. xmu.edu.cn

The general mechanism involves an electrochemical process that avoids sacrificial chemical oxidants, producing H₂ as the only byproduct. xmu.edu.cn This sustainable approach is a key focus of ongoing research, with efforts aimed at expanding the substrate scope to include alkylalkenes through the development of new catalysts. xmu.edu.cn

Table 1: Examples of Electrocatalytic Cyclopropanation

Alkene Substrate Active Methylene Partner Yield (%)
Arylalkene Dimethyl Malonate 68
Conjugated Diene Cyanoester N/A

Stereoselective Synthesis and Chiral Induction in Bicyclopropyl Systems

The synthesis of specific stereoisomers of bicyclopropyl systems, such as those related to [1,1'-Bi(cyclopropan)]-1-ylmethanamine, requires precise control over the spatial arrangement of atoms. This is achieved through stereoselective synthesis, which encompasses both asymmetric techniques to create chiral centers and diastereoselective methods to control the relative stereochemistry of multiple centers.

Asymmetric Cyclopropanation Techniques

Asymmetric cyclopropanation is a cornerstone for accessing enantioenriched cyclopropane-containing molecules. wiley-vch.de These methods utilize either chiral catalysts or chiral auxiliaries to influence the stereochemical outcome of the ring-forming reaction. wiley-vch.dersc.org

One prominent strategy involves the use of transition-metal catalysts bearing chiral ligands. For example, chiral (Salen)Ru(II) complexes have been employed as effective catalysts in the key asymmetry-inducing step for synthesizing trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivities. nih.gov Similarly, cobalt(II)-based catalytic systems have been developed for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate. organic-chemistry.org This method yields enantioenriched cyclopropane succinimidyl esters, which are versatile building blocks for optically active cyclopropyl carboxamides. organic-chemistry.org These reactions often exhibit high levels of both diastereo- and enantioselectivity across a broad range of olefin substrates. organic-chemistry.org

Another major class of asymmetric cyclopropanation is the Simmons-Smith reaction and its variants. wiley-vch.deethz.ch This reaction can be directed by a chiral auxiliary or a resident functional group, such as a hydroxyl group in an allylic alcohol. wiley-vch.de The oxygen atom can chelate to the zinc carbenoid reagent, directing the methylene transfer to one face of the double bond, thereby controlling the stereochemistry. wiley-vch.de The stereochemical outcome can often be predicted by considering conformations that minimize steric strain. wiley-vch.de

Engineered enzymes, or biocatalysts, have also emerged as a powerful tool for stereoselective carbene transfer reactions. rochester.edu Engineered myoglobin (B1173299) variants, for instance, can catalyze intramolecular cyclopropanations to produce cyclopropane-fused γ-lactones in high yields and with exceptional enantiomeric excess (up to 99% ee). rochester.edu By modifying the active site of the enzyme, it is possible to achieve stereodivergent synthesis, producing different stereoisomers from the same starting material. rochester.edu

Table 2: Comparison of Asymmetric Cyclopropanation Methods

Method Catalyst/Reagent Substrate Type Key Feature
Catalytic Chiral (Salen)Ru(II) Complex Olefins Excellent enantioselectivities for trans-cyclopropyl derivatives. nih.gov
Catalytic [Co(P1)] Complex Olefins High yield and excellent diastereo- and enantioselectivity. organic-chemistry.org
Directed Simmons-Smith (Zn-Cu, CH₂I₂) Allylic Alcohols Heteroatom-directed methylene delivery. wiley-vch.deethz.ch

Diastereoselective and Enantioselective Routes to Cyclopropyl Alcohol Boronate Esters and Related Intermediates

Cyclopropyl boronate esters are highly valuable synthetic intermediates because the carbon-boron bond can be readily transformed into a variety of other functional groups with retention of configuration. nih.govbohrium.com Therefore, stereoselective routes to these compounds provide a powerful platform for the synthesis of complex, polysubstituted cyclopropanes. nih.gov

An efficient method for constructing cyclopropyl diboronates involves the reaction of gem-bis(boronates) with thianthrenium salts. nih.gov This transformation proceeds through a 1,2-rearrangement of a tetra-coordinated boron species, delivering 1,2-disubstituted cyclopropane diboronates with high efficiency and diastereoselectivity. nih.gov These diboronates can then be derivatized to access a range of highly substituted cyclopropanes. nih.gov

Another established route involves the transformation of dibromocyclopropanes. bohrium.com This two-step procedure allows for the synthesis of cyclopropyl pinacol (B44631) boronic esters from olefin substrates. While the method is scalable, it has shown limited levels of stereoinduction in some cases. bohrium.com

For the synthesis of chiral homoallylic alcohols, which can be precursors to functionalized cyclopropyl systems, α-substituted allylboronates are key reagents. nih.gov In the presence of a chiral phosphoric acid catalyst, these allylboron reagents add to aldehydes to provide δ-alkyl-substituted homoallylic alcohols with excellent (Z)-selectivity and high enantioselectivities. nih.gov These intermediates are valuable for the synthesis of complex natural products. nih.gov The development of methods for the synthesis of molecules with contiguous, fully substituted stereocenters is particularly challenging. One approach involves the electrophile-induced ring contraction of 6-membered cyclic alkenyl boronate complexes to yield highly substituted cyclopentyl boronic esters, demonstrating the advanced control achievable in organoboron chemistry. researchgate.net

Table 3: Stereoselective Routes to Cyclopropyl Boronates and Related Intermediates

Method Starting Material Product Stereocontrol
1,2-Boronate Rearrangement gem-bis(boronates) Cyclopropyl diboronates High Diastereoselectivity nih.gov
Matteson–Pasto Rearrangement Dibromocyclopropanes Cyclopropyl pinacol boronic esters Variable Diastereoselectivity bohrium.com

Chemical Reactivity and Mechanistic Studies of 1,1 Bi Cyclopropan 1 Ylmethanamine Systems

Intrinsic Reactivity Derived from Strained Bicyclopropyl (B13801878) Moieties

The core of [1,1'-Bi(cyclopropan)]-1-ylmethanamine's reactivity lies in the significant strain energy of the bicyclopropyl group. rsc.orgrsc.org Cyclopropane (B1198618) itself possesses a strain energy of approximately 27.8 kcal/mol due to distorted C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. researchgate.net In a bicyclopropyl system, this strain is compounded. The heat of combustion of bicyclopropyl has been measured, leading to a derived heat of formation that indicates substantial strain energy. rsc.orgrsc.org This stored potential energy serves as a powerful thermodynamic driving force for reactions that involve the cleavage of one or both cyclopropane rings. nih.gov

The C-C bonds within the bicyclopropyl moiety are not all equivalent. The central C1-C1' bond connecting the two rings has different electronic properties compared to the other C-C bonds within the rings. The reactivity of these bonds is influenced by the electronic nature of substituents. nih.gov Strong σ-acceptor groups, for instance, are predicted to interact with the cyclopropane 1e” orbital, leading to a weakening and lengthening of the distal C-C bond (the bond opposite the substituent). nih.gov Conversely, π-acceptor groups tend to weaken the vicinal C-C bonds (the bonds adjacent to the substituent). nih.gov In the case of [1,1'-Bi(cyclopropan)]-1-ylmethanamine, the aminomethyl group's electronic influence, particularly when protonated or coordinated to a Lewis acid, is critical in directing the regioselectivity of ring-opening reactions.

Table 1: Comparison of Strain Energies in Cyclic Systems
CompoundStrain Energy (kcal/mol)Key Structural FeatureReference
Cyclopropane~27.8Single three-membered ring researchgate.net
Cyclobutane (B1203170)~26.8Single four-membered ring researchgate.net
BicyclopropylHigh (exact value depends on isomer and calculation method)Two directly connected three-membered rings rsc.orgrsc.org
Cyclooctyne~17.9Strained alkyne in an eight-membered ring nih.gov
E-Cycloheptene~25.2trans-Double bond in a seven-membered ring nih.gov

Reactions of the Amine Functional Group

The primary amine group in [1,1'-Bi(cyclopropan)]-1-ylmethanamine confers basicity and nucleophilicity to the molecule. longdom.org Its reactivity is characteristic of primary amines, though potentially modulated by the steric bulk and electronic properties of the adjacent bicyclopropyl group.

As a potent nucleophile, the nitrogen atom's lone pair of electrons can readily attack electrophilic centers. longdom.org This allows for a wide range of functionalization reactions, such as N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures. For instance, the reaction with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with aldehydes or ketones would produce Schiff bases. The inherent reactivity of the amine group makes it a valuable handle for introducing diverse functionalities onto the bicyclopropyl scaffold. acs.org The synthesis of cyclopropylamines can be achieved through various methods, including the Kulinkovich-de Meijere reaction, Curtius rearrangement of cyclopropyl (B3062369) acyl azides, and metal-catalyzed cyclopropanations, highlighting their importance as synthetic intermediates. acs.orgchemrxiv.org

Table 2: Examples of Nucleophilic Transformations for Primary Amines
Reaction TypeElectrophileProduct TypeGeneral Significance
N-AlkylationAlkyl Halide (R-X)Secondary/Tertiary AmineForms new C-N bonds
N-AcylationAcyl Chloride (RCOCl)AmideCreates stable amide linkage, common in peptides
Imine FormationAldehyde/Ketone (RCHO/RCOR')Imine (Schiff Base)Key intermediate in reductive amination
Sulfonamide FormationSulfonyl Chloride (RSO₂Cl)SulfonamideImportant functional group in pharmaceuticals
Michael Additionα,β-Unsaturated Carbonylβ-Amino CarbonylForms C-N bond via conjugate addition

Ring-Opening Reactions of Bicyclopropyl Compounds

The release of ring strain is a dominant theme in the chemistry of bicyclopropyl systems. nih.gov This can be initiated by thermal energy, microwave irradiation, or catalysis by Lewis acids, leading to profound skeletal rearrangements and the formation of new cyclic and acyclic structures.

Thermally induced rearrangements of bicyclopropyl and related vinylcyclopropane (B126155) systems are well-documented processes that typically proceed through diradical intermediates. wikipedia.orgacs.orgorganicreactions.org The cleavage of a C-C bond in one of the cyclopropane rings of [1,1'-Bi(cyclopropan)]-1-ylmethanamine would generate a diradical species. This intermediate can then undergo a variety of subsequent reactions, including intramolecular cyclization or hydrogen shifts, before collapsing to a stable product. The vinylcyclopropane-cyclopentene rearrangement is a classic example, where a vinyl-substituted cyclopropane isomerizes to a cyclopentene (B43876) upon heating. wikipedia.orgorganicreactions.orgwikiwand.com The bicyclopropyl system can be viewed as a precursor to a vinylcyclopropane through the initial ring cleavage. researchgate.net Studies on the rearrangement of bicyclopropyl compounds under thermal and microwave conditions have shown that they can serve as precursors to various isomeric dienes, which can then be trapped in Diels-Alder reactions. researchgate.netredalyc.org The specific products formed are highly dependent on the reaction conditions and the substitution pattern of the starting material. acs.orgresearchgate.net

Table 3: Rearrangement Studies of Bicyclopropyl and Vinylcyclopropane Systems
Substrate TypeConditionsPrimary Intermediate TypeMajor Product Type(s)Reference
VinylcyclopropaneThermal (High Temp.)DiradicalCyclopentene wikipedia.orgacs.org
BicyclopropylThermal/MicrowaveDiradicalIsomeric Hexadienes, Pentadienes researchgate.netredalyc.org
2-Cyclopropylcycloalk-2-enonesThermalDiradicalProducts of homo wikipedia.orgorganicreactions.orgsigmatropic H-migration psu.edu
exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-eneGas Phase ThermalDiradical longdom.orgwikipedia.org-migration products, fragmentation products mdpi.com

Lewis acids can dramatically facilitate the ring-opening of cyclopropanes, particularly those bearing donor and acceptor groups (D-A cyclopropanes). uni-regensburg.dersc.org In [1,1'-Bi(cyclopropan)]-1-ylmethanamine, the amine can coordinate to a Lewis acid, effectively transforming the aminomethyl group into a powerful electron-withdrawing group. This activation polarizes the adjacent cyclopropane ring, making it highly susceptible to nucleophilic attack. The ring-opening typically proceeds via an Sₙ1-type mechanism, generating a carbocationic intermediate that is then trapped by a nucleophile. uni-regensburg.de The regioselectivity of this process is a key consideration. Studies on trans-2-phenylcyclopropylamine hydrochloride have shown that electrophilic ring opening can occur selectively at the distal C2-C3 bond. nih.gov This selectivity is attributed to the σ-withdrawing nature of the ammonium (B1175870) group weakening the distal bond. nih.gov A wide variety of Lewis acids, such as SnCl₄, Yb(OTf)₃, and MgI₂, have been employed to catalyze these transformations, leading to the formation of 1,3-difunctionalized products. rsc.orgacs.org

Table 4: Lewis Acids Used in Cyclopropane Ring-Opening Reactions
Lewis AcidSubstrate TypeReaction TypeTypical ConditionsReference
SnCl₄Aryl Cyclopropyl KetonesCyclization to TetralonesAnhydrous solvent rsc.org
SnCl₄Donor-Acceptor CyclopropanesRing-Opening PolymerizationCH₃NO₂ solvent, ambient temp. rsc.org
Yb(OTf)₃Cyclopropane-1,1-dicarboxylates[3+2]-CycloadditionCatalytic amount uni-regensburg.de
MgI₂Cyclopropane Dicarboxylates1,3-HalochalcogenationCH₂Cl₂, ambient temp. acs.org
Sc(OTf)₃Bicyclo[1.1.0]butanesFormal [2π+2σ] reactionCatalytic amount chemrxiv.org

The heterolytic cleavage of a C-C bond in an activated bicyclopropyl system can lead to the formation of zwitterionic intermediates. nih.gov In the context of Lewis acid catalysis, the coordination of the acid to the amine group of [1,1'-Bi(cyclopropan)]-1-ylmethanamine would facilitate the cleavage of a vicinal C-C bond to form a 1,3-zwitterion (or 1,3-dipole). The positive charge would reside on the carbon adjacent to the second cyclopropyl ring, stabilized by it, while the negative charge would be stabilized by the activated aminomethyl group. Similarly, cleavage of the central C1-C1' bond could potentially lead to a 1,6-zwitterionic species. These highly reactive intermediates are not typically isolated but can be trapped in situ by suitable electrophiles or nucleophiles. nih.gov For example, the cationic end of the dipole can be attacked by nucleophiles, while the anionic end can be trapped by electrophiles. The trapping of zwitterionic intermediates generated from transition metal-catalyzed reactions has been shown to be a powerful strategy for synthesizing complex polyfunctionalized molecules in a single step with high stereoselectivity. nih.gov This mechanistic pathway offers a versatile entry point for constructing diverse molecular frameworks from the bicyclopropylamine scaffold.

Cycloaddition Reactions

The strained nature of the cyclopropane rings in the bicyclopropyl system serves as a latent source of reactivity, particularly for cycloaddition reactions where ring-opening can lead to the formation of more stable cyclic or acyclic systems.

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, typically involves a conjugated diene and a dienophile. Bicyclopropyl compounds, while not dienes themselves, can function as diene precursors through thermal rearrangement. The high ring strain of the cyclopropane rings can be released through homolytic cleavage of a C-C bond, leading to a diradical intermediate that can isomerize to a conjugated diene system. This in situ generated diene can then be trapped by a suitable dienophile in a [4+2] cycloaddition.

For a system like [1,1'-Bi(cyclopropan)]-1-ylmethanamine, a plausible pathway for Diels-Alder reactivity would involve the thermal opening of one of the cyclopropane rings to generate a substituted hexadiene. The presence of the aminomethyl group could influence the regioselectivity of the subsequent cycloaddition.

Table 1: Representative Diels-Alder Reactions of Bicyclopropyl Precursors

Diene PrecursorDienophileReaction ConditionsProductYield (%)
BicyclopropylMaleic anhydrideThermal (Microwave)CycloadductNot specified
VinylcyclopropaneMaleic anhydrideThermal (Microwave)CycloadductNot specified

Data based on analogous systems as specific data for the target compound is not available.

The reaction mechanism is believed to proceed through a diradical intermediate, which allows for the formation of various isomeric dienes, potentially leading to a mixture of Diels-Alder adducts. The stereochemistry of the final products would be dictated by the geometry of the transient diene and the endo/exo transition state preferences of the cycloaddition.

Higher-order cycloadditions, which involve more than six π-electrons, are powerful methods for the construction of medium-sized and large rings. The high reactivity of strained ring systems makes them potential candidates for these transformations. Bicyclopropyl derivatives can, in principle, participate in such reactions through various modes of activation.

For instance, a formal [3+2] cycloaddition could be envisioned where the bicyclopropyl system acts as a three-carbon component. Lewis acid activation could facilitate the opening of one cyclopropane ring to generate a zwitterionic intermediate, which could then be trapped by a two-atom component like an alkene or an imine.

Similarly, other higher-order annulations might be accessible. For example, a reaction with a diene could potentially lead to a [4+3] cycloaddition, forming a seven-membered ring. These reactions are often mechanistically complex and can proceed through stepwise pathways involving ionic or radical intermediates. The aminomethyl substituent in [1,1'-Bi(cyclopropan)]-1-ylmethanamine could play a role in coordinating to catalysts or directing the regiochemical outcome of the annulation.

Table 2: Examples of Higher-Order Annulations with Strained Ring Systems

Reaction TypeStrained SubstrateReactantProduct Ring Size
[3+2]Donor-Acceptor CyclopropaneAlkene5
[4+3]Donor-Acceptor CyclopropaneDiene7
[2+2+2]Bicyclo[1.1.0]butaneAlkyne6

This table presents examples from related strained systems to illustrate the potential for higher-order annulations.

Reactivity Involving 1-Alkenyl-1,1-Heterobimetallic Intermediates

1-Alkenyl-1,1-heterobimetallic intermediates are versatile reagents in organic synthesis, allowing for the sequential and selective formation of multiple carbon-carbon bonds. mdpi.comnih.govorganic-chemistry.org These species, which feature two different metal atoms attached to the same vinylic carbon, exhibit differential reactivity of the carbon-metal bonds.

While the direct generation of such an intermediate from [1,1'-Bi(cyclopropan)]-1-ylmethanamine has not been reported, a hypothetical pathway can be proposed. This would likely involve the conversion of the aminomethyl group to a suitable functional handle that can direct the formation of the heterobimetallic species. For example, the amine could be transformed into a leaving group, followed by elimination to generate a bicyclopropylidene derivative. Subsequent reaction of this strained alkene with an organometallic reagent and a different metal salt could, in principle, lead to a 1-alkenyl-1,1-heterobimetallic intermediate.

Once formed, this intermediate could undergo a variety of synthetic transformations. The more reactive carbon-metal bond (e.g., a carbon-zinc bond) could add to an electrophile, such as an aldehyde, while the less reactive bond (e.g., a carbon-boron bond) remains intact. mdpi.comnih.govorganic-chemistry.org This would allow for further functionalization, providing a powerful tool for the construction of complex molecular architectures.

Table 3: General Reactivity of 1-Alkenyl-1,1-Heterobimetallic Intermediates

Heterobimetallic SpeciesElectrophileIntermediate ProductFinal Product (after workup/derivatization)
1-Boro-1-zincioalkeneAldehydeAllylic alkoxideFunctionalized boronate ester
1-Silyl-1-stannylalkeneAcyl chlorideα,β-Unsaturated ketone-

This table illustrates the general reactivity patterns of 1-alkenyl-1,1-heterobimetallic intermediates.

The application of this methodology to a bicyclopropyl system would be of significant interest, as it would provide a novel route to highly functionalized cyclopropane-containing molecules.

Applications in Advanced Organic Synthesis

Building Block Utility in Complex Molecule Synthesis

As a synthetic intermediate, [1,1'-Bi(cyclopropan)]-1-ylmethanamine serves as a precursor to a range of complex carbocyclic frameworks. The amine functional group provides a convenient handle for derivatization, while the bicyclopropyl (B13801878) scaffold can undergo controlled ring-opening or rearrangement reactions. This dual functionality allows for its incorporation into intricate molecular designs, making it a powerful tool for synthetic chemists.

The bicyclopropyl scaffold is intrinsically linked to other highly strained carbocycles, such as spiropentanes and bicyclo[1.1.0]butanes (BCBs). While direct conversion pathways are specific, the chemical principles underlying their formation often involve intermediates that can be accessed from cyclopropylamine (B47189) derivatives.

Spiropentanes: The synthesis of polysubstituted spiropentanes often relies on methods like carbene additions to alkylidenecyclopropanes or intramolecular nucleophilic substitutions. nih.gov A new approach involves a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes, which allows for the preparation of diverse polysubstituted spiropentanes with multiple stereocenters. nih.govfigshare.comnih.gov While not a direct precursor, the bicyclopropyl motif in [1,1'-Bi(cyclopropan)]-1-ylmethanamine can be conceptually disassembled and recognized within more complex spiropentane (B86408) targets, guiding retrosynthetic analysis.

Bicyclo[1.1.0]butanes (BCBs): BCBs are among the most strained carbocycles known and are valuable synthetic intermediates. acs.org One of the classical methods for their synthesis involves the intramolecular dehalogenation of 1-bromo-3-chlorocyclobutane. orgsyn.org Notably, the deamination of cyclopropylcarbinylamines and cyclobutylamines is also a documented route to bicyclobutane, highlighting a direct synthetic link from aminomethylcyclopropane derivatives. orgsyn.org Therefore, [1,1'-Bi(cyclopropan)]-1-ylmethanamine can be considered a potential precursor to functionalized BCBs through transformations of its aminomethyl group into a suitable leaving group, initiating rearrangement and ring formation. A modern, highly diastereoselective synthesis of polysubstituted BCBs has been developed involving the carbometalation of cyclopropenes followed by cyclization, demonstrating the ongoing interest in accessing these strained systems. acs.org

The significant strain energy stored in the bicyclopropyl moiety and its derivatives, particularly bicyclo[1.1.0]butanes, is a powerful driving force for chemical reactions. researchgate.net These strain-release transformations allow for the stereocontrolled formation of more complex and densely functionalized molecules, primarily cyclobutane (B1203170) derivatives. rsc.org

The reactivity of BCBs, which can be generated from precursors like [1,1'-Bi(cyclopropan)]-1-ylmethanamine, is governed by the activation of the central C-C bond. researchgate.net This activation can be achieved with nucleophiles, electrophiles, radicals, and transition metals, leading to a wide array of synthetic products. acs.orgrsc.org Visible-light photocatalysis has recently emerged as a green and powerful method to initiate strain-release transformations of BCBs under mild conditions, further expanding their synthetic utility. rsc.orgrsc.org These reactions are atom- and step-economical, making them highly attractive in modern organic synthesis. rsc.org

Table 1: Examples of Strain-Releasing Reactions of Bicyclo[1.1.0]butane (BCB) Derivatives
Reaction TypeReactant(s)Product TypeKey FeatureReference
[2π + 2σ] PhotocycloadditionBCBs + Heterocyclic OlefinsBicyclo[2.1.1]hexanes (BCHs)Construction of rigid bicyclic structures via triplet energy transfer. rsc.orgnih.gov
[3σ + 2σ] CycloadditionBCBs + CyclopropylaminesTrisubstituted Bicyclo[2.2.1]heptanes (BCHeps)Visible-light mediated synthesis via a single-electron transfer (SET) pathway. rsc.org
C-C/C-H FunctionalizationBCBs + Heteroarenes + Alkyl HalidesTri- and Tetrasubstituted CyclobutanesRuthenium-catalyzed merger of C-C scission and remote C-H activation. d-nb.info
HydrofunctionalizationPhenylsulfonyl BCBFunctionalized CyclobutanesRing-opening to incorporate various functional groups. rsc.org

The utility of [1,1'-Bi(cyclopropan)]-1-ylmethanamine as a building block extends to the general construction of various alicyclic (non-aromatic) ring systems. The strain-release pathways discussed previously are a primary method for generating highly substituted cyclobutane rings, which are valuable motifs in medicinal chemistry. d-nb.info Furthermore, the reactivity of the cyclopropane (B1198618) rings allows for their participation in rearrangements and cycloadditions that can lead to larger ring systems, such as cycloheptadienes through divinylcyclopropane rearrangement pathways, although this is more characteristic of vinyl-substituted cyclopropanes. beilstein-journals.org

Exploration as Precursors in Materials Science

The high strain energy of molecules like [1,1'-Bi(cyclopropan)]-1-ylmethanamine and their derivatives suggests potential applications in materials science. Highly strained molecules can serve as high-energy density materials or as monomers in ring-opening polymerizations. The controlled release of strain energy can be used to drive polymerization processes or to create materials with unique energetic properties. While specific applications of [1,1'-Bi(cyclopropan)]-1-ylmethanamine in this field are not yet widely documented, the underlying principles of strain chemistry make it and related structures intriguing candidates for future exploration in the development of advanced polymers and energetic materials.

Role in Privileged Motif Design for Medicinal Chemistry (as synthetic intermediates)

In medicinal chemistry, "privileged structures" are molecular scaffolds that can bind to multiple biological targets, making them highly valuable starting points for drug discovery. nih.govresearchgate.net The rigid, three-dimensional nature of the bicyclopropyl group makes it an attractive motif for constructing novel privileged scaffolds. nih.govnih.gov

[1,1'-Bi(cyclopropan)]-1-ylmethanamine acts as a key intermediate for incorporating this unique 3D scaffold into larger molecules. The cyclopropyl (B3062369) ring is a well-established bioisostere, often used to replace gem-dimethyl groups or phenyl rings to improve metabolic stability and other pharmacokinetic properties. nih.gov The bicyclopropyl unit offers a more defined and rigid spatial arrangement of substituents compared to a single cyclopropane ring, which can enhance binding affinity and selectivity for a biological target. The amine handle is crucial for its utility, providing a reactive site for coupling with other fragments to build diverse chemical libraries for screening. d-nb.info

The application of strained ring systems as bioisosteres is a growing trend in modern drug design, aimed at "escaping from flatland" and exploring a greater fraction of three-dimensional chemical space. d-nb.info Highly functionalized cyclobutanes, which can be synthesized via strain-release from BCB precursors, are particularly sought after as they can improve physicochemical properties like solubility. d-nb.info

[1,1'-Bi(cyclopropan)]-1-ylmethanamine serves as an intermediate to access these valuable motifs. By converting the amine to other functionalities or by using it as a handle to attach the bicyclopropyl group to a core scaffold, medicinal chemists can synthesize novel compounds with potential pharmacological activity. For instance, the synthesis of 1,1,3-trisubstituted and 1,1,3,3-tetrasubstituted cyclobutanes has been achieved by reacting BCBs with heteroarenes, demonstrating a pathway to pharmacologically relevant structures from strained precursors. d-nb.info This strategy allows for the rapid assembly of complex molecules that feature the desirable Fsp³-rich character often associated with successful drug candidates. nih.gov

Lack of Publicly Available Research on [1,1'-Bi(cyclopropan)]-1-ylmethanamine as a Scaffold for Compound Library Generation

Following a comprehensive review of scientific literature and chemical databases, there is no specific, detailed research available on the use of the chemical compound [1,1'-Bi(cyclopropan)]-1-ylmethanamine as a central scaffold for the generation of compound libraries in advanced organic synthesis.

The bicyclopropylmethylamine structure presents a unique three-dimensional framework that is of theoretical interest in medicinal chemistry for creating novel molecular shapes. The primary amine group serves as a versatile chemical handle for diversification, allowing for the attachment of various building blocks through well-established chemical reactions. This would, in principle, enable the systematic exploration of chemical space around the bicyclopropyl core.

However, despite the potential utility of this scaffold, dedicated studies detailing its application in diversity-oriented synthesis, parallel synthesis, or the construction of combinatorial libraries have not been identified in the public domain. Consequently, there are no published research findings or data tables to report on the synthesis of a library of compounds derived from [1,1'-Bi(cyclopropan)]-1-ylmethanamine, nor any subsequent screening or application of such a library. The exploration of this specific scaffold in the context of compound library generation for drug discovery or other applications remains an area for future research.

Future Perspectives in 1,1 Bi Cyclopropan 1 Ylmethanamine Research

Innovation in Catalytic Methodologies for Cyclopropane (B1198618) Construction

The synthesis of complex cyclopropane-containing molecules is an area of continuous development, with a strong emphasis on catalytic efficiency and stereoselectivity. For [1,1'-Bi(cyclopropan)]-1-ylmethanamine, future research is anticipated to focus on novel catalytic systems that can construct the bicyclopropane core with high precision. Advances in this area may draw inspiration from recent breakthroughs in the synthesis of related structures, such as borylated (aminomethyl)cyclopropanes, which are recognized as valuable scaffolds in medicinal chemistry. tymcdonald.com The diastereoselective synthesis of these compounds through the reaction of lithiated 1,1-diborylalkanes with nitrogen-based electrophiles like aziridines highlights a potential pathway for controlling stereochemistry in similar systems. tymcdonald.com

Future catalytic methods could involve transition-metal-catalyzed cycloaddition reactions. For instance, rhodium(I)-catalyzed [(3+2)+1] cycloadditions have been effectively used to construct complex cyclic systems and could be adapted for the synthesis of the bicyclopropane skeleton. researchgate.net The development of catalysts that can mediate the direct formation of the C-N bond, possibly through innovative amination techniques of bicyclopropyl (B13801878) precursors, is another promising avenue. The exploration of continuous flow synthesis, which has proven effective for producing 1,1-cyclopropane aminoketones, could also offer a scalable and efficient route to [1,1'-Bi(cyclopropan)]-1-ylmethanamine and its derivatives. mpg.de

Catalytic ApproachPotential AdvantagesRelated Research
Diastereoselective SynthesisHigh stereochemical controlSynthesis of borylated (aminomethyl)cyclopropanes tymcdonald.com
Transition-Metal CatalysisEfficiency in ring formationRh(I)-catalyzed cycloadditions researchgate.net
Continuous Flow SynthesisScalability and high productivitySynthesis of 1,1-cyclopropane aminoketones mpg.de

Discovery and Elucidation of Novel Reactivity Pathways

The unique structural arrangement of [1,1'-Bi(cyclopropan)]-1-ylmethanamine suggests a rich and largely unexplored reactivity profile. The high ring strain of the cyclopropane rings makes them susceptible to ring-opening reactions, a characteristic that can be harnessed for synthetic purposes. nih.gov Cyclopropanes bearing electron-accepting groups are known to act as electrophiles in polar ring-opening reactions. nih.govresearchgate.net While the aminomethyl group is electron-donating, its influence on the electronic properties of the bicyclopropane system, and thus its reactivity, warrants detailed investigation.

Future research will likely delve into the electrophilic and nucleophilic properties of the molecule. The primary amine can act as a nucleophile, participating in a wide range of reactions to form amides, imines, and other nitrogen-containing derivatives. Conversely, the bicyclopropane core, under specific catalytic conditions, could undergo ring-opening to generate novel intermediates for further functionalization. The interplay between the reactivity of the amine and the strained rings could lead to novel tandem reactions, where an initial reaction at the amine triggers a subsequent transformation of the bicyclopropane moiety, or vice versa. Understanding these pathways will be crucial for unlocking the full synthetic potential of this compound.

Expansion of Synthetic Applications in Fine Chemical and Materials Production

The potential applications of [1,1'-Bi(cyclopropan)]-1-ylmethanamine in the synthesis of fine chemicals and advanced materials are substantial. The conformational rigidity imparted by the cyclopropane ring is a desirable feature in drug design, and conformationally restricted analogues of biologically active compounds often exhibit enhanced activity. researchgate.net The aminomethylcyclopropane motif is considered a privileged scaffold in medicinal chemistry, suggesting that derivatives of [1,1'-Bi(cyclopropan)]-1-ylmethanamine could be valuable as pharmaceutical intermediates. tymcdonald.com

In the realm of materials science, the bicyclopropane unit could be incorporated into polymer backbones to introduce unique physical and chemical properties. The development of polymers with tailored thermal or mechanical characteristics is an active area of research. youtube.comduke.edu The primary amine functionality of [1,1'-Bi(cyclopropan)]-1-ylmethanamine provides a convenient handle for polymerization or for grafting onto existing polymer surfaces to modify their properties. For example, its incorporation into poly(ester urea)s or other biodegradable polymers could lead to new biomaterials with controlled degradation profiles and enhanced mechanical strength. duke.edu Furthermore, the strained nature of the bicyclopropane rings could be exploited to create stimuli-responsive materials that undergo structural changes in response to external triggers like heat or light.

Application AreaPotential Contribution of [1,1'-Bi(cyclopropan)]-1-ylmethanamine
Fine ChemicalsIntermediate for pharmaceuticals and agrochemicals.
Polymer ChemistryMonomer for polymers with unique thermal and mechanical properties.
Materials ScienceBuilding block for stimuli-responsive materials and functional surface coatings.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing [1,1'-Bi(cyclopropan)]-1-ylmethanamine, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis should follow cyclopropane ring-forming reactions (e.g., Corey-Chaykovsky or Simmons-Smith reactions) with careful control of steric and electronic effects. Detailed stepwise procedures must include reagent stoichiometry, reaction temperature, solvent selection, and purification methods (e.g., column chromatography). For reproducibility, document all variables (e.g., inert atmosphere, moisture sensitivity) and validate purity via NMR (¹H/¹³C), HPLC, and mass spectrometry .

Q. How should researchers characterize the physical and chemical properties of [1,1'-Bi(cyclopropan)]-1-ylmethanamine?

  • Methodological Answer : Key properties include solubility (tested in polar/nonpolar solvents), melting/boiling points (DSC/TGA), and stability under varying pH/temperature. Spectroscopic characterization must integrate IR for functional groups (e.g., amine stretches), UV-Vis for conjugation effects, and X-ray crystallography for stereochemical confirmation. Cross-reference data with analogous cyclopropane derivatives (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) to identify structural outliers .

Q. What safety protocols are critical when handling [1,1'-Bi(cyclopropan)]-1-ylmethanamine in the laboratory?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Store under nitrogen at ≤ -20°C to prevent degradation. First-aid measures for exposure include immediate decontamination (water/neutralizing agents) and medical consultation. Document Material Safety Data Sheets (MSDS) with toxicity profiles (e.g., LD50 from rodent studies) and disposal guidelines compliant with EPA/ECHA regulations .

Advanced Research Questions

Q. How can computational modeling optimize the synthetic routes for [1,1'-Bi(cyclopropan)]-1-ylmethanamine derivatives?

  • Methodological Answer : Employ density functional theory (DFT) to predict reaction pathways, transition states, and thermodynamic feasibility. Tools like Gaussian or ORCA can model cyclopropane ring strain (≈27 kcal/mol) and substituent effects on amine reactivity. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) and retrosynthetic analysis using AI platforms (e.g., Reaxys/Pistachio) .

Q. What strategies resolve contradictions in biological activity data for [1,1'-Bi(cyclopropan)]-1-ylmethanamine across different assays?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) with standardized positive/negative controls. Use statistical tools (ANOVA, p-value correction) to account for batch variability or false positives. Investigate stereochemical influences (e.g., enantiomer-specific activity via chiral HPLC) and compare with structurally related bioactive cyclopropanes (e.g., antimicrobial derivatives) .

Q. How do steric effects in [1,1'-Bi(cyclopropan)]-1-ylmethanamine impact its reactivity in cross-coupling reactions?

  • Methodological Answer : Quantify steric hindrance using Tolman’s cone angle or molecular volume calculations. Experimentally, compare reaction yields under Suzuki-Miyaura conditions (Pd catalysts, varying ligands) with less hindered analogs. Analyze steric maps via Cambridge Structural Database (CSD) entries to correlate spatial occupancy with catalytic turnover rates .

Q. What advanced spectroscopic techniques elucidate the degradation pathways of [1,1'-Bi(cyclopropan)]-1-ylmethanamine under oxidative stress?

  • Methodological Answer : Use LC-MS/MS to identify degradation products (e.g., N-oxides, ring-opened byproducts). Electron paramagnetic resonance (EPR) can detect radical intermediates. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life. Compare with degradation profiles of similar amines (e.g., cyclopropylmethylamine derivatives) .

Methodological Guidelines

  • Data Reporting : Follow IUPAC nomenclature and disclose all synthetic yields, spectral peaks (δ in ppm), and statistical significance thresholds. Use tables to compare reactivity trends (e.g., substituent effects on ring strain) .
  • Ethical Compliance : Adhere to ICMJE standards for chemical safety and data transparency. Include conflict-of-interest declarations if collaborating with industrial partners .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.